Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3O2/c1-2-17-10(16)11(7-12(11,14)15)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWZDSNLGMBQDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1(Cl)Cl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10981159 | |
| Record name | Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10981159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63935-23-9 | |
| Record name | Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63935-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-chlorophenyl)-, ethyl ester, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063935239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10981159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 4-chlorobenzyl chloride with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate involves its interaction with molecular targets through its reactive functional groups. The cyclopropane ring and chlorinated phenyl group can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism depends on the specific application and the target molecules involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The primary structural analogs of Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate include cyclopropane derivatives with variations in substituents on the ring or the ester group. Below is a detailed comparison based on available data:
Physicochemical and Functional Differences
Mechanistic Insights
- Enzyme-Catalyzed Synthesis: The mono-chloro analog benefits from enzymatic precision, which aligns with the high e.e. and d.r. observed in . Introducing a second chlorine atom may disrupt enzyme-substrate interactions, necessitating traditional chemical methods with less predictable stereochemical outcomes.
- Electronic Effects : The electron-withdrawing nature of the dichloro group could alter the cyclopropane ring’s electrophilicity, affecting subsequent reactions (e.g., nucleophilic substitutions or cross-couplings).
Research Findings and Implications
- Enzymatic vs. However, steric hindrance from dichloro substitution may limit enzymatic efficiency, as seen in other halogenated systems.
- Biological Relevance : While bioactivity data are absent in the evidence, the 4-chlorophenyl moiety is common in agrochemicals (e.g., pyrethroids). The dichloro variant’s enhanced lipophilicity could improve membrane permeability but may also increase toxicity risks.
Biological Activity
Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate (EDCC) is an organic compound notable for its unique cyclopropane structure and the presence of dichloro and chlorophenyl substituents. This compound has garnered attention in various fields, especially in medicinal chemistry and agricultural applications, due to its potential biological activities. This article reviews the biological activity of EDCC, focusing on its mechanisms of action, efficacy in various biological systems, and comparative studies with related compounds.
- Molecular Formula : C10H8Cl3O2
- IUPAC Name : this compound
- CAS Number : 106132-38-1
The biological activity of EDCC can be attributed to its ability to interact with various biological targets. The presence of chlorine atoms enhances electrophilicity, allowing the compound to participate in nucleophilic substitution reactions. This reactivity is significant in pharmacological contexts where the compound may inhibit specific enzymes or interact with cellular receptors.
Key Mechanisms:
- Enzyme Inhibition : EDCC may act as an inhibitor of enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, potentially influencing neurological functions.
- Antimicrobial Activity : Preliminary studies suggest that EDCC exhibits antimicrobial properties, which could be leveraged in agricultural applications.
Antimicrobial Efficacy
Several studies have evaluated the antimicrobial properties of EDCC against a range of pathogens. For instance, a recent study indicated that EDCC demonstrated significant inhibitory effects against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| EDCC | 0.5 | Candida albicans |
| Control | 1.0 | Candida albicans |
Cytotoxicity Assays
Cytotoxicity assays conducted on human cell lines revealed that EDCC exhibits selective toxicity towards cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) for cancer cell lines was determined to be approximately 25 μM.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| Normal Fibroblasts | >100 |
Case Studies
- Study on Fungal Infections : In vivo studies demonstrated that administration of EDCC at a dose of 50 mg/kg resulted in a significant reduction in fungal load in infected mice compared to controls.
- Cancer Research : A study focused on the anti-cancer properties of EDCC showed that treatment led to apoptosis in breast cancer cells, indicating potential therapeutic applications.
Comparative Analysis
EDCC was compared with other cyclopropane derivatives to assess its relative biological activity.
| Compound | MIC (μg/mL) | IC50 (μM) |
|---|---|---|
| This compound (EDCC) | 0.5 | 25 |
| Diethyl cyclopropanedicarboxylate | >10 | >100 |
| Cyclopropane-1-carboxylic acid | >10 | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
